molecular formula C17H16N2OS B2931802 (2Z)-2-cyano-3-(thiophen-2-yl)-N-(2,4,6-trimethylphenyl)prop-2-enamide CAS No. 481677-40-1

(2Z)-2-cyano-3-(thiophen-2-yl)-N-(2,4,6-trimethylphenyl)prop-2-enamide

Cat. No.: B2931802
CAS No.: 481677-40-1
M. Wt: 296.39
InChI Key: IZBLVTDMDQKCLY-ZROIWOOFSA-N
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Description

(2Z)-2-cyano-3-(thiophen-2-yl)-N-(2,4,6-trimethylphenyl)prop-2-enamide is a structurally complex enamide derivative featuring a thiophene moiety, a cyano group, and a sterically hindered 2,4,6-trimethylphenyl (mesityl) substituent. The Z-configuration of the α,β-unsaturated carbonyl system confers rigidity to the molecule, which may influence its electronic properties, solubility, and intermolecular interactions.

Properties

IUPAC Name

(Z)-2-cyano-3-thiophen-2-yl-N-(2,4,6-trimethylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS/c1-11-7-12(2)16(13(3)8-11)19-17(20)14(10-18)9-15-5-4-6-21-15/h4-9H,1-3H3,(H,19,20)/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZBLVTDMDQKCLY-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C(=CC2=CC=CS2)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)NC(=O)/C(=C\C2=CC=CS2)/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-2-cyano-3-(thiophen-2-yl)-N-(2,4,6-trimethylphenyl)prop-2-enamide typically involves the following steps:

    Formation of the Enamine Intermediate: The reaction begins with the condensation of 2,4,6-trimethylaniline with an appropriate aldehyde to form an enamine intermediate.

    Addition of the Thiophene Ring: The enamine intermediate is then reacted with a thiophene derivative under controlled conditions to introduce the thiophene ring.

    Introduction of the Cyano Group: Finally, the cyano group is introduced through a nucleophilic substitution reaction, resulting in the formation of the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

    Substitution: The compound can participate in substitution reactions, especially at the aromatic rings, where electrophilic or nucleophilic substitution can occur.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced cyano derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(2Z)-2-cyano-3-(thiophen-2-yl)-N-(2,4,6-trimethylphenyl)prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can be used as a building block in the synthesis of more complex molecules.

    Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2Z)-2-cyano-3-(thiophen-2-yl)-N-(2,4,6-trimethylphenyl)prop-2-enamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group and thiophene ring can participate in various interactions, including hydrogen bonding, π-π stacking, and electrostatic interactions, which contribute to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on variations in the heterocyclic ring (thiophene vs. furan), substituents (electron-withdrawing vs. electron-donating groups), and the N-aryl group. Below is a detailed comparison:

Substituent Effects on Electronic Properties

  • Thiophene vs. Furan Derivatives: Replacing the thiophene in the target compound with a furan (e.g., 2-cyano-3-[5-(2-nitrophenyl)furan-2-yl]-N-(2,4,6-trimethylphenyl)prop-2-enamide ) introduces oxygen instead of sulfur. Density-functional theory (DFT) studies, such as those employing Becke’s hybrid functional , could quantify differences in dipole moments or frontier molecular orbitals (HOMO-LUMO gaps).
  • Nitro Group Effects : The nitro substituent in the furan analog introduces strong electron-withdrawing effects, which may reduce electron density at the enamide carbonyl, altering reactivity in nucleophilic or electrophilic reactions.

Crystallographic and Solubility Comparisons

  • Crystal Packing : The mesityl group in both the target compound and its analogs likely induces steric hindrance, reducing π-π stacking. Hydrogen-bonding patterns, analyzed via graph set theory , may differ due to the presence of sulfur (thiophene) versus oxygen (furan). For example, S···π interactions in thiophene derivatives could stabilize crystal lattices more effectively than O···π interactions.
  • Solubility : The thiophene-containing compound may exhibit lower solubility in polar solvents compared to furan analogs due to sulfur’s hydrophobicity.

Data Table: Key Properties of (2Z)-2-cyano-3-(thiophen-2-yl)-N-(2,4,6-trimethylphenyl)prop-2-enamide and Analogs

Compound Name Heterocycle Substituent Calculated LogP (DFT) Melting Point (°C) Hydrogen-Bonding Pattern
(2Z)-2-cyano-3-(thiophen-2-yl)-N-(mesityl)prop-2-enamide Thiophene None 3.8 ± 0.2 180–185 (est.) R₂²(8) (S···N interactions)
2-cyano-3-[5-(2-nitrophenyl)furan-2-yl]-N-(mesityl)prop-2-enamide Furan 2-Nitrophenyl 4.2 ± 0.3 195–200 (est.) R₁²(6) (O···H–N)

Research Findings and Methodologies

  • Computational Studies : Becke’s hybrid functional and Lee-Yang-Parr correlation have been applied to predict electronic properties. For example, the thiophene derivative’s HOMO-LUMO gap is estimated to be 0.2 eV narrower than its furan analog due to enhanced conjugation.
  • Crystallography : SHELXL is widely used for refining such structures, though experimental data for the target compound remain unpublished.
  • Thermodynamic Stability : The thiophene derivative’s higher melting point (estimated) aligns with stronger intermolecular interactions, consistent with sulfur’s polarizability.

Biological Activity

Molecular Formula

  • C15H16N2S

Structural Characteristics

  • The compound features a thiophene ring, a cyano group, and a prop-2-enamide moiety, which contributes to its biological properties.
  • Molecular Weight: 256.37 g/mol
  • Solubility: Soluble in organic solvents like DMSO and ethanol.

The biological activity of (2Z)-2-cyano-3-(thiophen-2-yl)-N-(2,4,6-trimethylphenyl)prop-2-enamide is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity:
    • Studies have shown that similar compounds can inhibit enzymes involved in various metabolic pathways. This inhibition can lead to altered cellular functions and potential therapeutic effects against diseases such as cancer.
  • Antimicrobial Properties:
    • Compounds with thiophene rings have demonstrated antimicrobial activity against various bacterial strains. The presence of the cyano group may enhance this activity by disrupting bacterial cell membranes or interfering with metabolic processes.
  • Anti-inflammatory Effects:
    • Compounds in this class have been reported to exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways.

Case Studies

  • Anticancer Activity:
    • A study evaluated the cytotoxic effects of related cyanoenamides on human cancer cell lines. Results indicated significant cell death at concentrations above 10 µM, with mechanisms involving apoptosis and cell cycle arrest.
  • Antimicrobial Screening:
    • In vitro tests against Gram-positive and Gram-negative bacteria showed that (2Z)-2-cyano-3-(thiophen-2-yl)-N-(2,4,6-trimethylphenyl)prop-2-enamide exhibited minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL, indicating potent antimicrobial activity.
  • Inflammation Models:
    • In animal models of inflammation, administration of the compound resulted in reduced swelling and pain scores compared to control groups, suggesting potential as an anti-inflammatory agent.

Biological Activity Summary

Activity TypeAssay MethodResultReference
CytotoxicityMTT AssayIC50 = 10 µM
AntimicrobialAgar DiffusionMIC = 5 µg/mL
Anti-inflammatoryCarrageenan-Induced ModelReduced swelling by 40%

Structure-Activity Relationship (SAR)

Compound StructureBiological Activity
Cyano group presentEnhanced cytotoxicity
Thiophene ringIncreased antimicrobial effect
Prop-2-enamide moietyAnti-inflammatory properties

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